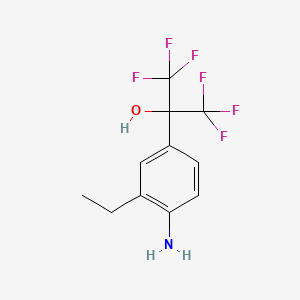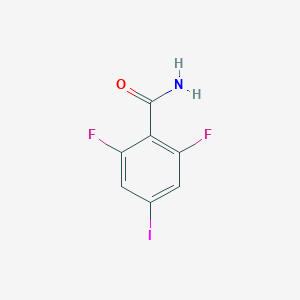![molecular formula C4H2N4Se B13116480 [1,2,5]Selenadiazolo[3,4-d]pyrimidine CAS No. 273-48-3](/img/structure/B13116480.png)
[1,2,5]Selenadiazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,5]Selenadiazolo[3,4-d]pyrimidine is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms arranged in a fused ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique properties of selenium, combined with the structural features of the pyrimidine ring, make this compound a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Selenadiazolo[3,4-d]pyrimidine typically involves the cyclization of aromatic ortho-diamines with selenium dioxide. One common method starts with 5,6-diaminouracils as the starting materials. The reaction is carried out in ethanol, water, acetic acid, or acetonitrile, depending on the specific conditions required . The reaction conditions often involve refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[1,2,5]Selenadiazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives of this compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
科学研究应用
[1,2,5]Selenadiazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent, particularly against cancer cell lines.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of other heterocyclic compounds and as a precursor for more complex molecules.
作用机制
The mechanism of action of [1,2,5]Selenadiazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as Topoisomerase II and HSP90. By binding to these proteins, the compound inhibits their activity, leading to the disruption of critical cellular processes such as DNA replication and protein folding. This results in the induction of apoptosis in cancer cells. Additionally, the compound can interact with DNA, further contributing to its anti-cancer effects .
相似化合物的比较
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyrimidine: Similar in structure but contains sulfur instead of selenium.
[1,2,5]Selenadiazolo[3,4-b]pyrazines: These compounds have a similar selenium-containing ring but differ in the fused ring structure.
Uniqueness
The uniqueness of [1,2,5]Selenadiazolo[3,4-d]pyrimidine lies in its combination of selenium and pyrimidine, which imparts distinct electronic and biological properties. Its ability to act as a dual inhibitor of Topoisomerase II and HSP90 sets it apart from other similar compounds, making it a valuable target for further research and development .
属性
CAS 编号 |
273-48-3 |
|---|---|
分子式 |
C4H2N4Se |
分子量 |
185.06 g/mol |
IUPAC 名称 |
[1,2,5]selenadiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4Se/c1-3-4(6-2-5-1)8-9-7-3/h1-2H |
InChI 键 |
XZUWLYCKRAQEMI-UHFFFAOYSA-N |
规范 SMILES |
C1=NC=NC2=N[Se]N=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)




![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)


![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)


![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)


